

Pentachloroethane (CAS Number 76-01-7): A Technical Guide

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Compound of Interest

Compound Name: Pentachloroethane

Cat. No.: B166500

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This document provides a comprehensive technical overview of **Pentachloroethane** (CAS No. 76-01-7), a chlorinated ethane. It details the compound's physical, chemical, and toxicological properties, outlines relevant experimental protocols for its analysis, and visualizes key metabolic pathways and analytical workflows. The information is intended to serve as a foundational resource for professionals in research and development.

Core Properties of Pentachloroethane

Pentachloroethane (C_2HCl_5) is a colorless, non-flammable liquid with a sweetish, chloroform-like odor.[1][2] Historically, it has been used as a solvent for oils and greases, particularly in metal cleaning, and as a chemical intermediate, for instance, in the production of tetrachloroethylene.[3][4] However, its use has been limited due to the availability of safer alternatives.[4]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **pentachloroethane** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₂ HCl ₅	[1][2]
Molecular Weight	202.29 g/mol	[5][6][7]
Appearance	Colorless liquid	[1][2][3]
Odor	Chloroform-like, sweetish, camphor-like	[1][3][8]
Density	1.68 g/mL at 25 °C	[3][9]
Boiling Point	161-162 °C (322-324 °F)	[2][3][6]
Melting Point	-29 °C (-20.2 °F)	[2][5][10]
Refractive Index (n _{20/D})	1.502	[3][9]
Water Solubility	Insoluble (0.05% at 20°C)	[1][2][3]
LogP (Octanol/Water)	3.22	[1][6]
Vapor Pressure	4.5 hPa at 20 °C; 4.7 hPa at 25 °C	[5][6]
Henry's Law Constant	2.11 at 30 °C	[3]
Heat of Vaporization	36.9 kJ/mol at 159.8 °C	[1][8]

Safety and Toxicological Data

Pentachloroethane is classified as a hazardous substance, with potential risks to human health and the environment. It is suspected of causing cancer and is known to cause damage to organs through prolonged or repeated exposure.[5][6]

Parameter	Data	Reference(s)
GHS Hazard Statements	H351 (Suspected of causing cancer), H372 (Causes damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)	[2][5][6]
Hazard Codes	T (Toxic), N (Dangerous for the environment)	[3]
UN Number	1669	[1][2]
Toxicity	Poison by inhalation and intravenous routes; Moderately toxic by ingestion and subcutaneous routes.[3][11] MLD in dogs: 1750 mg/kg (orally), 100 mg/kg (i.v.).[3]	[3][11]
Carcinogenicity	Questionable carcinogen with experimental carcinogenic data.[3][11] IARC Group 3.[3] Technical grade pentachloroethane was carcinogenic for B6C3F1 mice.[7]	[3][7][11]
Reactivity	Reacts violently with alkalis, powdered metals, and strong oxidizing agents.[3][11] Mixtures with potassium can be shock-sensitive explosives.[3][11]	[3][11]
Decomposition	When heated to decomposition, it emits highly toxic fumes of hydrogen	[1][3][11]

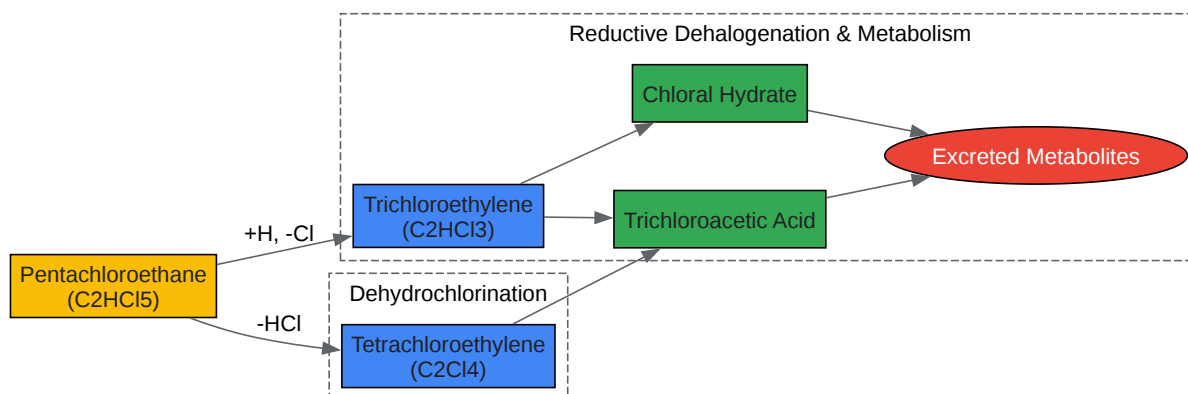
chloride and phosgene.[1][3]

[11]

Metabolic and Degradation Pathways

Pentachloroethane undergoes transformation in biological systems and the environment primarily through two mechanisms: dehydrochlorination and reductive dehalogenation. These pathways are critical in understanding its toxicokinetics and environmental fate.

In biological systems, such as in mice, **pentachloroethane** is metabolized to several compounds, including tetrachloroethylene, trichloroethylene, trichloroacetic acid, and chloral hydrate, which are then excreted.[10] The abiotic degradation in aqueous systems also proceeds via dehydrohalogenation to form tetrachloroethylene.[11] Under anaerobic conditions, reductive dehalogenation is a predominant transformation pathway for highly halogenated compounds like **pentachloroethane**. [3] This process involves the removal of a chlorine atom and its replacement with a hydrogen atom.



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*Fig 1: Metabolic and Degradation Pathways of **Pentachloroethane**.*

Experimental Protocols

This section details methodologies for the analysis and characterization of **pentachloroethane**.

Analysis of Pentachloroethane in Air (NIOSH Method 2517)

This protocol summarizes the NIOSH-validated method for quantifying **pentachloroethane** in workplace air.^[9] The method involves collection on a solid sorbent tube followed by analysis using gas chromatography with an electron capture detector (GC-ECD).

1. Principle: Air is drawn through a sorbent tube containing Porapak R to adsorb **pentachloroethane** vapors. The analyte is then desorbed using hexane and analyzed by GC-ECD.

2. Apparatus:

- Sampler: Borosilicate tubes (7 cm long, 6-mm OD) containing two sections of 50/80 mesh Porapak R (70 mg front, 35 mg back).^{[7][9]}
- Personal Sampling Pump: Calibrated to a flow rate between 0.01 and 0.2 L/min.^[7]
- Gas Chromatograph (GC): Equipped with a ⁶³Ni electron capture detector (ECD), integrator, and appropriate column (e.g., 3% OV-17 on 100/120 mesh Chromosorb WHP).^[9]
- Vials: 2-mL with PTFE-lined crimp caps.
- Syringes: 10-μL and other convenient sizes.
- Ultrasonic Bath.
- Pipets and Volumetric Flasks.

3. Reagents:

- Hexane, distilled in glass.
- **Pentachloroethane**, ≥96% pure.

- Carrier Gas: 5% methane in 95% argon.[9]
- Calibration Stock Solution: 2 mg/mL **pentachloroethane** in hexane.[7][9]

4. Sampling Procedure:

- Calibrate the personal sampling pump with a representative sampler in line.
- Break the ends of the sorbent tube immediately before sampling.
- Attach the sampler to the pump with flexible tubing.
- Sample at a known flow rate (0.01-0.2 L/min) for a total sample size of 1 to 10 liters.[7]
- After sampling, cap the ends of the tube and pack securely for shipment.

5. Sample Preparation:

- Place the front and back sorbent sections into separate 2-mL vials.[7]
- Add 2.0 mL of hexane to each vial and seal.[7][9]
- Agitate in an ultrasonic bath for 30 minutes.[7][9]

6. GC Analysis:

- Temperatures: Injector 240 °C, Detector 250 °C, Column 70 °C.[9]
- Carrier Gas Flow: 30 mL/min.[9]
- Injection Volume: 5 µL.[9]
- Calibration: Calibrate daily with at least six working standards covering the range of 0.004 to 40 µg per sample.[9]

7. Calculations:

- Determine the mass of **pentachloroethane** in the front (Wf) and back (Wb) sorbent sections from the calibration curve.

- Calculate the concentration (C) of **pentachloroethane** in the air volume sampled (V) using the formula: $C = (W_f + W_b) / V$.

Determination of Vapor Pressure (Dynamic Method)

This protocol describes a general procedure for determining the vapor pressure of a liquid like **pentachloroethane** as a function of temperature. The principle is that a liquid boils when its vapor pressure equals the pressure of the system.[\[12\]](#)

1. Principle: The boiling point of the substance is measured at various controlled pressures. A plot of the logarithm of pressure (log p) versus the inverse of the absolute temperature (1/T) yields a curve from which the vapor pressure at any temperature in the range can be determined.

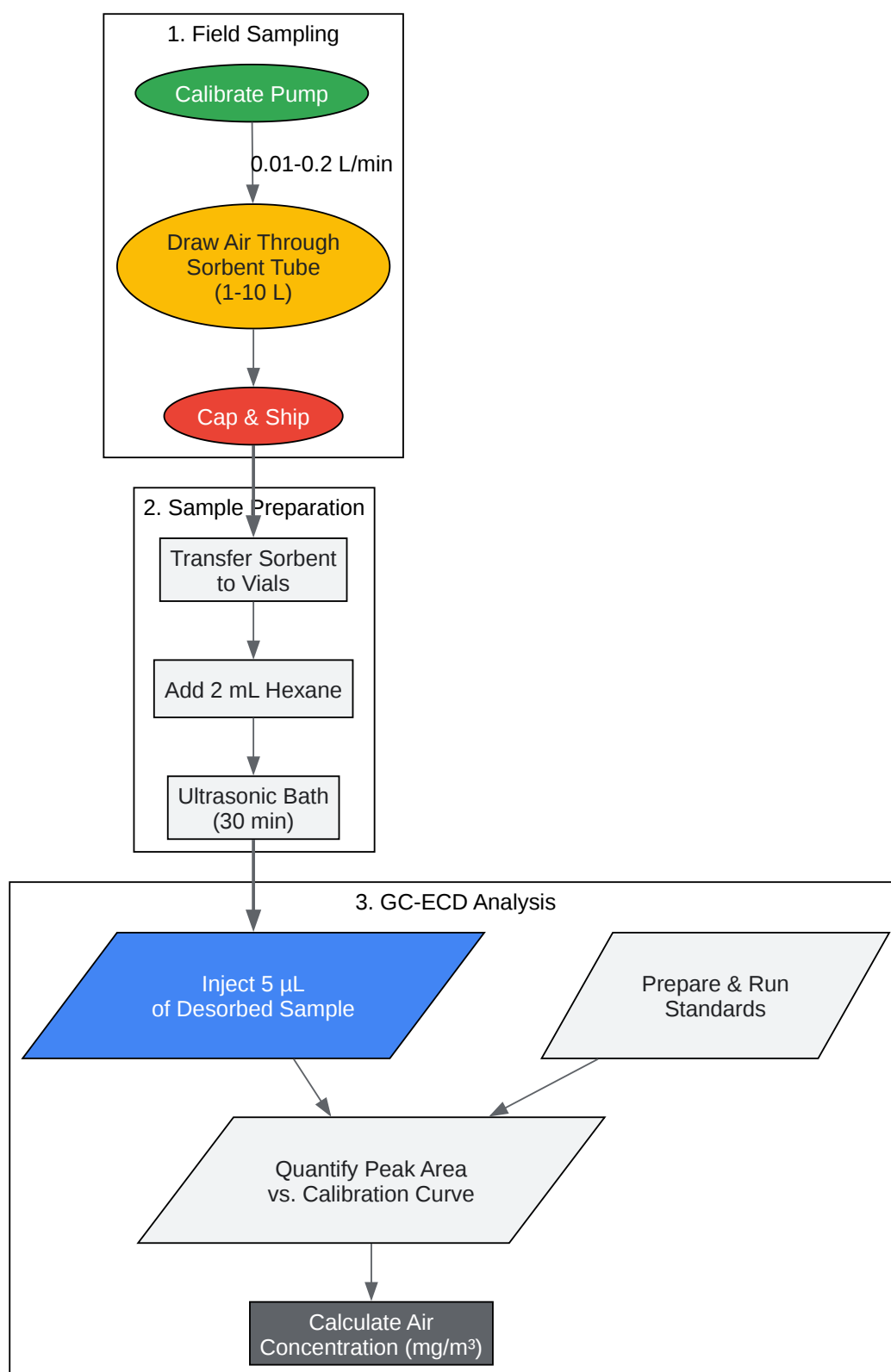
2. Apparatus:

- Boiling vessel with a heating element and a connection for a thermometer/thermocouple.
- Pressure regulation and measurement system (vacuum pump, buffer volume, pressure gauge).
- Temperature measurement device (thermocouple or resistance thermometer).
- Condenser to return vaporized substance to the boiling vessel.

3. Procedure:

- Introduce the degassed **pentachloroethane** sample into the boiling vessel.
- Evacuate the system and set the lowest desired pressure using the vacuum pump.
- Turn on the heating system and begin recording temperature and pressure.
- Equilibrium is achieved when the temperature remains constant at a constant pressure. This is the boiling point at that pressure.[\[13\]](#)
- Record the equilibrium point (temperature and pressure).

- Increase the system pressure to the next set point and repeat the heating process to find the new boiling point.
- Repeat this process for approximately 5 to 10 pressure points.[\[13\]](#)
- Plot $\log(p)$ vs. $1/T$ to generate the vapor pressure curve.



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Fig 2: Experimental Workflow for NIOSH Method 2517.

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